Product packaging for Cubane-1-carboxylic Acid(Cat. No.:CAS No. 53578-15-7)

Cubane-1-carboxylic Acid

Cat. No.: B3029120
CAS No.: 53578-15-7
M. Wt: 148.16 g/mol
InChI Key: NVBIDTXRBMYRGD-UHFFFAOYSA-N
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Description

Cubane-1-carboxylic Acid (CAS 53578-15-7) is a high-purity, solid compound serving as a fundamental building block in advanced chemical research. This structurally unique cage molecule is of significant interest primarily as a three-dimensional bioisostere of a benzene ring . Substituting a phenyl ring with a cubyl unit in molecular designs can lead to improved physical and biological properties, making it a valuable scaffold in medicinal chemistry for the development of novel pharmaceutical candidates . Furthermore, its rigid geometry allows it to function as a non-aromatic spacer in the synthesis of organic materials and polymers, particularly as 1,4-disubstituted derivatives . The carboxylic acid functional group provides a critical synthetic handle for further functionalization. For instance, it can undergo direct electrochemical functionalization via oxidative decarboxylation under flow conditions to synthesize valuable cubyl ethers, a process that is chemoselective and scalable . This compound is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This product may cause skin and serious eye irritation . It is recommended to wear protective gloves, eye protection, and handle in a well-ventilated area. For your safety, wash skin thoroughly after handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B3029120 Cubane-1-carboxylic Acid CAS No. 53578-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIDTXRBMYRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451172
Record name carboxycubane
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53578-15-7
Record name Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name carboxycubane
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Record name cubane-1-carboxylic acid
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Strategic Synthesis of Cubane 1 Carboxylic Acid and Key Intermediates

Foundational Methodologies for Cubane (B1203433) Scaffold Construction

The initial preparation of the cubane skeleton was a landmark achievement, paving the way for the synthesis of its functionalized analogues, including cubane-1-carboxylic acid. Two primary methodologies have been established for constructing the cubane framework, leading to key dicarboxylic acid intermediates.

The first successful synthesis of the cubane molecule was reported in 1964 by Philip Eaton and Thomas Cole. wikipedia.orgic.ac.ukpetrolpark.co.uk This classic route, while lengthy, established the feasibility of constructing such a strained system. petrolpark.co.ukprezi.com

The synthesis begins with 2-cyclopentenone, which is converted to 2-bromocyclopentadienone. wikipedia.org This reactive intermediate spontaneously undergoes a Diels-Alder dimerization. wikipedia.orgbris.ac.uk The endo-isomer of the resulting dimer is then subjected to a series of transformations:

Selective Ketal Protection: The more reactive bridgehead ketone is protected as a ketal. bris.ac.uk

Photochemical [2+2] Cycloaddition: Intramolecular irradiation of the molecule induces a [2+2] cycloaddition, forming the cage-like structure. wikipedia.orgpetrolpark.co.uk

First Favorskii Rearrangement: The remaining bromoketone group is converted into a carboxylic acid via a Favorskii rearrangement using potassium hydroxide (B78521). This step involves a ring contraction, a crucial part of forming the cubic framework. wikipedia.orgprezi.com

Decarboxylation: The newly formed carboxylic acid is removed.

Deprotection and Second Favorskii Rearrangement: The protecting ketal group is removed, and a second Favorskii rearrangement is performed on the now-exposed ketone, yielding cubane-1,4-dicarboxylic acid. wikipedia.org

Table 1: Overview of the Eaton-Cole Synthesis Pathway

StepStarting MaterialKey ReagentsProductPurpose
1 2-CyclopentenoneNBS, Br2, Et2NH2-BromocyclopentadienoneFormation of the diene for dimerization. wikipedia.org
2 2-Bromocyclopentadienone(spontaneous)Dimerized AdductSpontaneous Diels-Alder reaction to build the C8 framework. wikipedia.org
3 Dimerized AdductEthylene glycol, HClProtected KetoneSelective protection of one ketone group. wikipedia.org
4 Protected KetoneUV lightCaged IsomerPhotochemical [2+2] cycloaddition to form the cage. wikipedia.orgpetrolpark.co.uk
5 Caged IsomerKOHCage Carboxylic AcidFirst Favorskii rearrangement for ring contraction. wikipedia.orgprezi.com
6 Cage Carboxylic AcidSOCl2, t-BuOOHDecarboxylated CageRemoval of the first carboxyl group. wikipedia.org
7 Decarboxylated CageKOHCubane-1,4-dicarboxylic acidDeprotection and second Favorskii rearrangement. wikipedia.org

In 1966, an alternative and conceptually distinct synthesis was developed by James C. Barborak, L. Watts, and R. Pettit. ic.ac.ukthieme-connect.com This method utilizes an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the highly unstable cyclobutadiene (B73232) molecule. ic.ac.ukumsl.edu

The key steps of this approach are:

Diels-Alder Reaction: The iron complex is oxidatively decomposed with a ceric ion in the presence of 2,5-dibromo-1,4-benzoquinone. ic.ac.ukthieme-connect.com This transfers a molecule of cyclobutadiene to the quinone, forming the endo Diels-Alder adduct. ic.ac.ukbris.ac.uk

[2+2] Photocycloaddition: The adduct is then irradiated with a mercury lamp, which initiates an intramolecular [2+2] cycloaddition, yielding the caged polycyclic framework. bris.ac.ukthieme-connect.com

Favorskii Rearrangement: Treatment of the resulting dibromodiketone with potassium hydroxide induces a Favorskii rearrangement, which converts the intermediate to cubane-1,4-dicarboxylic acid. ic.ac.ukthieme-connect.com

While elegant and concise, this route's scalability has been historically limited by the need to synthesize the toxic and non-commercial cyclobutadieneiron tricarbonyl complex. rsc.orgprinceton.edu

The Favorskii rearrangement is a cornerstone of both major synthetic routes to the cubane core. wikipedia.orgic.ac.uk This reaction involves the base-catalyzed rearrangement of an α-haloketone to form a carboxylic acid derivative, often with an accompanying ring contraction. prezi.com In the context of cubane synthesis, an α-bromoketone within a polycyclic intermediate is treated with a base like potassium hydroxide. wikipedia.org This process facilitates the formation of the highly strained four-membered rings of the cubane cage, directly installing the carboxylic acid functional groups that are precursors to this compound. wikipedia.orgprezi.comthieme-connect.com The successful application of a double Favorskii rearrangement was a critical innovation in the synthesis of cubane-1,4-dicarboxylic acid. acs.org

Alternative Synthetic Pathways to Cubane-1,4-dicarboxylic Acid: The Barborak-Pettit Approach

Regiospecific Functionalization in this compound Synthesis

With access to cubane dicarboxylic acids established, the focus shifts to targeted functionalization to produce specific isomers, including the monosubstituted this compound.

This compound is a key monosubstituted derivative. biosynth.com It can be prepared from the readily available cubane-1,4-dicarboxylic acid through selective mono-decarboxylation. wikipedia.org Alternatively, functional group transformations on the dicarboxylic acid can yield a variety of mono- and disubstituted cubanes. ic.ac.uk

While 1,4-disubstituted cubanes are the most accessible, the synthesis of other isomers, such as 1,3-disubstituted cubanes, has been a significant challenge, hindering their evaluation in fields like medicinal chemistry. rsc.org Historically, routes to 1,3-isomers were low-yielding or not scalable. rsc.org A significant recent development is a robust, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate. rsc.org This approach starts from a common intermediate used for 1,4-disubstituted cubanes and employs a novel Wharton transposition sequence to create the necessary 1,3-enone precursor. rsc.org This diester can then be selectively hydrolyzed to a mono-acid, providing a versatile intermediate for a range of 1,3-disubstituted cubane derivatives. rsc.org

The synthesis of cubanes with multiple carboxylic acid groups requires advanced functionalization strategies. The preparation of cubane-1,2,4,7-tetracarboxylic acid is a prime example of such a process. dtic.mil The synthesis has been scaled up and improved, starting from cubane-1,4-dicarboxylic acid. dtic.mildtic.mil

The synthetic sequence involves:

Conversion to Diamide (B1670390): Cubane-1,4-dicarboxylic acid is first converted to its acid chloride, which is then reacted with an amine (e.g., N-ethyl-tert-butylamine) to form the corresponding 1,4-diamide. dtic.mil

Directed Metalation and Carboxylation: The amide groups direct metalation (deprotonation) to the adjacent ortho positions (the 2- and 7-positions). This lithiated intermediate is then quenched with carbon dioxide (carboxylated) to introduce two new carboxylic acid groups, forming a diamide diacid. ic.ac.ukdtic.mil

Hydrolysis: The final step is the acid hydrolysis of the two amide groups to reveal the carboxylic acid functionalities, yielding cubane-1,2,4,7-tetracarboxylic acid. dtic.mil

This directed metalation strategy provides a powerful tool for the regioselective synthesis of highly functionalized cubane carboxylic acids. dtic.milcolab.ws

Directed Syntheses of Non-Linear Cubane Carboxylic Acid Isomers (e.g., 1,3- and 1,2-dicarboxylic acids)

The synthesis of non-linear cubane dicarboxylic acid isomers, such as the 1,3- and 1,2-dicarboxylic acids, has historically been a significant challenge, limiting their use as bioisosteres for meta- and ortho-substituted benzene (B151609) rings. princeton.edu Traditional routes to these isomers were often lengthy and inefficient, typically requiring multiple steps starting from the more accessible 1,4-disubstituted cubane derivatives. princeton.edu However, recent advancements have provided more direct and scalable pathways.

A notable approach to cubane-1,3-dicarboxylic acid was first reported in 1966, involving a Diels-Alder reaction between 2,5-dibromobenzoquinone and cyclobutadiene, which was generated in situ from a cyclobutadieneiron tricarbonyl complex. princeton.edu While elegant, this method's scalability was hindered by the toxic and non-commercial nature of the iron complex. rsc.org A modern adaptation of this strategy utilizes a bicyclic diazetidine as a more convenient cyclobutadiene precursor, which can be prepared from commercial materials. princeton.edu This allows for a more expedient route to 1,3-disubstituted cubane building blocks. princeton.edu

Another significant development is a robust, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate. rsc.org This method starts from cyclopentanone (B42830) and utilizes a key 1,3-transposition of an enone intermediate, which was previously used for synthesizing 1,4-disubstituted cubanes. This allows for the production of both isomers from a common precursor. rsc.org The process involves a Wharton transposition sequence to create the necessary isomeric enone, which then undergoes photochemical cyclization and a double Favorskii rearrangement to form the cubane-1,3-dicarboxylate framework. rsc.org This diester can be selectively hydrolyzed to the mono-acid, providing a versatile handle for further functionalization. rsc.org

Access to 1,2-disubstituted cubanes has been advanced through a photolytic C–H carboxylation reaction, providing a direct entry into this challenging substitution pattern. princeton.edu These modern synthetic strategies are crucial for expanding the availability of all cubane isomers, thereby enabling their full potential to be explored in medicinal chemistry and materials science. princeton.edursc.org

Advanced Synthetic Techniques for this compound Derivatives

Electrochemical Functionalization: Hofer-Moest Reaction and Oxidative Decarboxylation of Cubane Carboxylic Acids

Electrochemical methods offer a direct and mild approach for the functionalization of cubane carboxylic acids. The Hofer-Moest reaction, a non-Kolbe electrolysis process, has been successfully applied to this compound for the first time, enabling its oxidative decarboxylation to form ethers. d-nb.infosoton.ac.uknih.gov This reaction proceeds through the anodic oxidation of a cubanecarboxylate salt to form a cubyl radical, which is then further oxidized to a cubyl carbocation. d-nb.infosoton.ac.uk This carbocation is subsequently trapped by a nucleophilic solvent, such as methanol (B129727), to yield an alkoxycubane. d-nb.inforesearchgate.net

The reaction has been optimized using continuous flow electrolysis cells, which offer advantages over batch electrolysis, including a higher electrode surface-to-reactor volume ratio and a smaller interelectrode gap, facilitating higher productivity and reducing the need for supporting electrolytes. d-nb.infosoton.ac.uk Initial studies subjecting this compound to Kolbe-type conditions in an undivided flow reactor with a platinum anode in methanol resulted in the formation of methyl 4-methoxy-1-cubanecarboxylate as the major product, demonstrating the viability of forming cubane carbocations through this method. d-nb.info

Optimization studies revealed that while basic conditions are needed to form the carboxylate, the addition of acetic acid significantly improved the yield of the desired ether product. soton.ac.uk The use of a carbon-based anode (C/PVDF) was found to be more efficient for this transformation than a platinum anode. researchgate.net The mild conditions of the electrochemical Hofer-Moest reaction are compatible with various functional groups, including amides, allowing for the chemoselective oxidation of the carboxylate. soton.ac.uk This method has proven scalable, making key building blocks like methyl 4-methoxy-1-cubanecarboxylate accessible on a gram scale. soton.ac.ukresearchgate.net

EntryAnode MaterialBase (equiv.)Additive (equiv.)SolventProductYield (%)Ref.
1PlatinumKOH (0.5)NoneMeOHMethyl 4-methoxy-1-cubanecarboxylate14 d-nb.info
2PlatinumKOH (0.5)Acetic Acid (1.0)MeOHMethyl 4-methoxy-1-cubanecarboxylate40 soton.ac.uk
3C/PVDFKOH (0.5)Acetic Acid (1.0)MeOHMethyl 4-methoxy-1-cubanecarboxylate60 researchgate.net

Photochemical Transformations in Cubane Carboxylic Acid Synthesis (e.g., Chlorocarbonylation, Decarboxylation)

Photochemical methods provide powerful tools for the functionalization and synthesis of cubane carboxylic acid derivatives. A key transformation is the radical-mediated photochemical chlorocarbonylation, which allows for direct C-H to C-C bond formation on the cubane core. sci-hub.sesoton.ac.uk This reaction, originally reported by Bashir-Hashemi, involves the irradiation of a cubane substrate in the presence of oxalyl chloride to introduce a versatile chlorocarbonyl group. researchgate.netdatapdf.com This method has been successfully applied to dimethyl 1,4-cubanedicarboxylate, leading to 2-substituted derivatives that serve as precursors for ortho-functionalized cubanes. sci-hub.seacs.org The resulting acyl chloride is typically trapped in situ with various nucleophiles, such as alcohols, thiols, and amines, to generate a range of esters, thioesters, and amides. sci-hub.se The use of microreactors has been shown to improve the safety and efficiency of these photochemical reactions. sci-hub.se

Photochemical decarboxylation represents another important strategy. The classic Barton decarboxylation, involving the photochemical decomposition of a thiohydroxamate ester, can be used to convert this compound into cubane itself almost quantitatively. wikipedia.org Another approach involves the hypervalent iodine-mediated iodinative decarboxylation, where a cubyl carboxylic acid is treated with iodosobenzene (B1197198) diacetate and iodine under irradiation to produce the corresponding iodo-cubane in high yields (80-90%). spiedigitallibrary.org This iodinated product is a valuable intermediate for further synthetic transformations. spiedigitallibrary.org

Furthermore, single electron transfer (SET) photochemical decarboxylation of free carboxylic acids can be achieved in polar solvents using various arenes and electron acceptors. mdpi.com While not always specific to cubanes, these principles underlie many modern decarboxylative reactions. researchgate.netacs.org The efficiency of these reactions is influenced by the choice of solvent, arene, and electron acceptor. mdpi.com

Cross-Coupling Strategies for Cubane-Carboxylic Acid Linkages and Derivatives

The development of cross-coupling reactions for cubane systems has been challenging due to the high strain of the cubane core, which can lead to rearrangement or decomposition in the presence of common transition-metal catalysts like palladium and nickel. princeton.eduscispace.comthieme-connect.com Despite these hurdles, significant progress has been made in developing robust cross-coupling protocols that leverage cubane carboxylic acids as starting materials.

A general platform for the decarboxylative cross-coupling of cubanes has been established using copper catalysis. princeton.edu This strategy relies on the conversion of cubane carboxylic acids into redox-active esters (RAEs), such as N-hydroxyphthalimide esters. These RAEs can then participate in couplings with a wide range of partners. The mildness of copper catalysis is key, as it avoids the strain-releasing valence isomerization often promoted by other metals. princeton.edu This methodology enables a variety of crucial bond formations, including:

C–N Coupling: Amination of cubane RAEs with various amines.

C–C(sp²) Coupling: Arylation with aryl halides.

C–C(sp³) Coupling: Alkylation with alkyl bromides.

C–CF₃ Coupling: Trifluoromethylation. princeton.edu

These copper-catalyzed reactions have been successfully applied to 1,4-, 1,3-, and 1,2-disubstituted cubane isomers, demonstrating broad applicability. princeton.edu

Iron-catalyzed systems have also proven effective for cubyl-aryl coupling. d-nb.info In addition, nickel-catalyzed protocols have been developed for the cross-coupling of tertiary carboxylic acids (including adamantane, a related bridged system) with aryl zinc reagents, suggesting potential applicability to the cubane system. nih.gov Early examples of cubane functionalization included a Pb(OAc)₄-mediated radical reaction with benzene, though this method had limited scope. scispace.com The stability of the cubane core has also been demonstrated in palladium-catalyzed Sonogashira reactions of alkynyl-cubanes, expanding the toolkit for creating complex cubane-containing architectures. scispace.com

Coupling TypeCatalyst SystemCubane SubstrateCoupling PartnerProduct TypeRef.
C-N AminationCopperCubane RAEAminesAmino-cubane princeton.edu
C-C(sp³) AlkylationCopperCubane RAEAlkyl bromidesAlkyl-cubane princeton.edu
C-C(sp²) ArylationIronCubane RAEAryl groupsAryl-cubane d-nb.info
C-C(sp²) ArylationCopperCubane RAEAryl halidesAryl-cubane princeton.edu
C-CF₃ TrifluoromethylationCopperCubane RAECF₃ sourceTrifluoromethyl-cubane princeton.edu
C-C(sp) AlkynylationPalladium/CopperAlkynyl-cubaneAryl halidesAryl-alkynyl-cubane scispace.com

Development of Scalable Synthetic Routes for Cubane Carboxylic Acid Building Blocks

Significant progress has been made in scaling up the production of dimethyl 1,4-cubanedicarboxylate, a versatile and common starting material. soton.ac.ukacs.org A reliable, partially telescoped, 8-step process has been developed for the multigram preparation of this compound with minimal purification of intermediates. acs.org A key step in this sequence, the photochemical [2π+2π] cycloaddition, has been adapted for continuous flow synthesis, which is crucial for enabling kilogram-scale production. princeton.eduscientificupdate.com

More recently, the focus has expanded to include scalable syntheses for the less accessible non-linear isomers. A robust, multigram-scale synthesis for dimethyl 1,3-cubane dicarboxylate has been developed, a significant improvement over previous milligram-scale routes. rsc.org This route is notable because it starts from an intermediate also used for the 1,4-isomer, making the synthesis of both substitution patterns more efficient. rsc.org The development of expedient, scalable routes to 1,2- and 1,3-disubstituted cubane precursors is a critical ongoing effort, as it unlocks the ability to systematically study these compounds as ortho- and meta-benzene bioisosteres. princeton.edu These scalable processes are making cubane derivatives increasingly accessible for diverse applications. rsc.orgic.ac.uk

Reactivity and Mechanistic Investigations of Cubane 1 Carboxylic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group on the cubane (B1203433) skeleton exhibits reactivity that is, for the most part, analogous to that of standard carboxylic acids, allowing for a variety of well-established functional group transformations. ic.ac.uk

Conversion to Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of cubane-1-carboxylic acid into its derivatives, such as esters and amides, proceeds through standard synthetic methodologies. For instance, the synthesis of methyl 4-(morpholine-4-carbonyl)-1-cubanecarboxylate is a precursor to (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)this compound, which is formed via alkaline hydrolysis. Similarly, the selective monohydrolysis of dimethyl cubane-1,4-dicarboxylate can be achieved in high yield (95%) to produce 4-(methoxycarbonyl)this compound. thieme-connect.com This monoester can then be converted into redox-active esters like N-hydroxyphthalimide (NHPI) and tetrachloro-N-hydroxyphthalimide (TCNHPI) esters using standard amide coupling conditions. thieme-connect.com These reactions highlight the accessibility of various carboxylic acid derivatives, which are crucial intermediates for further functionalization.

The formation of amides is also a common transformation. For example, cubane-1,4-dicarboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which then reacts with amines like t-butylethylamine to form the bisamide in high yield. dtic.mil This transformation is a key step in the synthesis of more complex cubane derivatives. dtic.mil The amide group itself can then be used to direct further reactions on the cubane core. ic.ac.ukuq.edu.au

Starting MaterialReagentsProductYieldReference
Dimethyl cubane-1,4-dicarboxylateNaOH, THF4-(Methoxycarbonyl)this compound95% thieme-connect.com
4-(Methoxycarbonyl)this compoundN-Hydroxyphthalimide, Coupling agentsNHPI ester of 4-(methoxycarbonyl)this compoundNot specified thieme-connect.com
Cubane-1,4-dicarboxylic acidThionyl chloride, t-Butylethylamine, TriethylamineBis(N-t-butyl-N-ethyl)cubane-1,4-diamide98% dtic.mil
Methyl 4-(morpholine-4-carbonyl)-1-cubanecarboxylateSodium hydroxide (B78521), THF(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)this compound69%

Decarboxylation Pathways and Derivatives (e.g., Radical and Ionic Mechanisms)

Decarboxylation of this compound and its derivatives provides a route to unsubstituted or otherwise functionalized cubanes. Both radical and ionic pathways have been explored for this purpose.

A classic method for decarboxylation involves the thermal degradation of a di-t-butyl perester derivative. ic.ac.uk A more modern and efficient method is the Barton decarboxylation, which proceeds via a radical mechanism. wikipedia.orgpetrolpark.co.uk In this reaction, the carboxylic acid is converted to a thiohydroxamate ester (a Barton ester), which then undergoes radical-induced decarboxylation to yield the cubane. wikipedia.orgpetrolpark.co.uk This method has been used to obtain cubane itself from cubane-1,4-dicarboxylic acid in nearly quantitative yield. wikipedia.org

Ionic decarboxylation pathways are also viable. For example, the Hofer–Moest reaction, an electrochemical method, can be used for the direct conversion of cubanecarboxylic acids to alkoxy cubanes. soton.ac.uk This reaction proceeds through the formation of a cubyl carbocation intermediate, which is then trapped by an alcohol nucleophile. soton.ac.uk This demonstrates the accessibility of the cubyl cation, which was initially thought to be highly inaccessible. ic.ac.uk

Another important decarboxylative reaction is the Hunsdiecker reaction, which allows for the conversion of carboxylic acids to halides. sciencemadness.org This reaction can be used to prepare halocubanes from this compound derivatives.

Halogenation of the Carboxylic Acid Moiety

While direct halogenation of the carboxylic acid group itself is not a standard transformation, the conversion of the carboxylic acid to a halide is a crucial step in many synthetic sequences. This is typically achieved through decarboxylative halogenation reactions. The Hunsdiecker reaction, for instance, involves the treatment of the silver salt of a carboxylic acid with a halogen. acs.orgnih.gov A variation of this, the Barton-Hunsdiecker reaction, utilizes a radical mechanism and is often cleaner and higher yielding. sciencemadness.org

The synthesis of cubane-1,4-diacyl chloride from the corresponding dicarboxylic acid using thionyl chloride is a well-established procedure. dtic.milsciencemadness.org This acid chloride is a versatile intermediate for the synthesis of other derivatives.

Reactions at the Cubane Framework: C-H Activation and Substitution

The functionalization of the cubane core through C-H activation and substitution presents a significant challenge due to the high strength of the cubane C-H bonds. sci-hub.se However, several methods have been developed to achieve this, primarily through radical-mediated processes and the use of organometallic reagents.

Radical-Mediated Functionalization of this compound Derivatives (e.g., Chlorination, Iodination)

Radical reactions offer a pathway for the direct functionalization of the cubane skeleton. Light-induced iodination of cubane with tert-butyl hypoiodite (B1233010) can lead to a mixture of mono-, di-, and triiodocubanes. ic.ac.uk Similarly, radical chlorination of cubane-1,4-dicarboxylic acid using tert-butyl hypochlorite (B82951) under UV irradiation leads to a monochlorinated product in approximately 70% yield, along with several dichlorinated derivatives. nih.govacs.orgnih.gov

A notable method for introducing iodo groups is the treatment of 4-substituted-cubane-1-carboxylic acids with (diacetoxyiodo)benzene (B116549) and iodine in carbon tetrachloride under irradiation, affording 1-substituted-4-iodocubanes in high yields (80–90%). thieme-connect.com This reaction proceeds via a radical decarboxylation followed by iodination.

Starting MaterialReagentsProduct(s)YieldReference
Cubane-1,4-dicarboxylic acidt-BuOCl, CCl4, UV lightMonochlorinated cubane dicarboxylate and Dichlorinated derivatives~70% (mono), ~20% (di) nih.govacs.orgnih.gov
4-Substituted-cubane-1-carboxylic acids(Diacetoxyiodo)benzene, I2, CCl4, irradiation1-Substituted-4-iodocubanes80–90% thieme-connect.com
Cubanetert-Butyl hypoiodite, lightMono-, di-, triiodocubanesMixture of products ic.ac.uk

Metalation and Organometallic Reagents in Cubane Reactivity (e.g., Ortho Metalation, Transmetalation, Grignard Reagents)

The use of organometallic reagents has been instrumental in achieving controlled substitution on the cubane framework. A key strategy is ortho-metalation, where a directing group, such as an amide, facilitates the deprotonation of an adjacent C-H bond on the cubane ring. ic.ac.ukuq.edu.au This similarity in reactivity to arenes is attributed to the enhanced s-character of the C-H bonds in both systems. ic.ac.uk

The resulting lithiated cubane species can be somewhat unreactive, but their reactivity can be enhanced through transmetalation with other metals like mercury, magnesium, or zinc. ic.ac.ukresearchgate.net For instance, transmetalation of a lithiated cubanamide with mercury salts leads to a more stable mercurated cubane, which can then be cleaved by halogens like iodine to form halocubanes. ic.ac.uk

The development of cubyl Grignard reagents through transmetalation with magnesium salts has provided a more accessible route to substituted cubanes, avoiding the toxicity of mercury. ic.ac.ukwordpress.com This method involves the stepwise lithiation and bromomagnesiation of a cubane diamide (B1670390). ic.ac.uk These Grignard reagents can then be used in a variety of coupling reactions.

More recently, palladium-catalyzed arylation of amidocubanes via directed ortho-C-H metalation has been developed. rsc.orgrsc.orgchemistryviews.org This method allows for the regioselective and late-stage installation of a wide range of aryl groups, enabling the programmable synthesis of multiply arylated cubanes. rsc.orgrsc.orgchemistryviews.org

Reaction TypeDirecting GroupMetalating AgentSubsequent ReactionProduct TypeReference
Ortho-MetalationAmideLithium base (e.g., LiTMP)Trapping with electrophile (e.g., CO2)Substituted cubane carboxylic acid uq.edu.au
TransmetalationAmideLiTMP, then Hg saltsHalogenation (e.g., I2)Halocubane ic.ac.uk
Grignard FormationAmideLiTMP, then MgBr2Reaction with electrophileSubstituted cubane ic.ac.ukwordpress.com
Pd-catalyzed ArylationAmideLiTMP/Alkyl zinc, then Pd catalyst and aryl halideCross-couplingArylated cubane rsc.orgrsc.orgchemistryviews.org

Electrophilic and Nucleophilic Reactions on the Cubane Core

The reactivity of the cubane cage, while strained, is not exceptionally high, but it undergoes several unique transformations. The C-H bonds of cubane are notably acidic for a hydrocarbon, a consequence of the high s-character of the exocyclic orbitals (sp2.28 hybridization), which facilitates reactions such as metalation. ic.ac.ukwikipedia.orgresearchgate.net

Electrophilic Reactions (via Metalation): Direct electrophilic substitution on the cubane core is not common. However, the acidity of the cubane protons allows for deprotonation (metalation) using strong bases, creating a cubyl anion that can then react with various electrophiles. The Eaton group demonstrated that amide substituents on a cubane ring can direct lithiation to the adjacent ortho positions, a reaction analogous to ortho-metalation in arenes. ic.ac.uk This strategy enables the introduction of electrophiles at specific sites. For instance, after metalation with lithium tetramethylpiperidide (LiTMP), the resulting lithiated cubane can react with electrophiles. ic.ac.uk This ortho-directing strategy has been used to synthesize polysubstituted cubane carboxylic acids. ic.ac.uk

Furthermore, an iodine-metal exchange reaction provides another route to a nucleophilic cubyl species that can react with electrophiles. Using lithium organozincates, iodo-cubane derivatives can be converted to cubylmetal species, which then react with electrophiles like aldehydes and organohalides to form new C-C bonds on the cubane core. acs.org

Nucleophilic Reactions: The cubane core can undergo nucleophilic substitution, particularly through a photoinduced radical mechanism. The unimolecular radical nucleophilic substitution (SRN1) mechanism is a key pathway for modifying the cubane nucleus. rsc.org This process has been demonstrated with methyl-4-iodocubane-1-carboxylate, where the iodine atom is substituted by arylthiolate or diphenylphosphanide ions upon photostimulation. rsc.orgrsc.org The reaction does not proceed without light, confirming the photoinitiated nature of the process. rsc.orgrsc.org The SRN1 mechanism involves an electron transfer to the substrate, loss of the leaving group (iodide) to form a cubyl radical, reaction of the radical with the nucleophile, and subsequent electron transfer to propagate the chain reaction. rsc.org This method provides a mild protocol for introducing thioaryl and diphenylphosphine (B32561) groups onto the cubane skeleton. rsc.orgrsc.org

Rearrangement Pathways of Cubane Carboxylic Acid Derivatives (e.g., to Cuneanes)

One of the most characteristic reactions of the cubane skeleton is its valence isomerization to cuneane, a more thermodynamically stable isomer. umsl.edu This rearrangement is typically catalyzed by transition metal ions, such as Silver(I) (Ag⁺) and Palladium(II) (Pd²⁺). elte.hunih.govnih.gov

The generally accepted mechanism involves the oxidative addition of the metal ion into a strained C-C bond of the cubane cage. elte.hu This is followed by the formation of a carbocation intermediate, which then undergoes a skeletal rearrangement to the cuneane framework, releasing the metal catalyst. elte.hunih.gov

The regioselectivity of this rearrangement in substituted cubanes is highly dependent on the electronic nature of the substituents. nih.gov Research has shown that:

Cubanes with two electron-withdrawing groups, such as cubane-1,4-dicarboxylic acid, rearrange to yield 2,6-disubstituted cuneanes. nih.govnih.gov For example, cubane-1,4-dicarboxylic acid chemoselectively rearranges to cuneane-2,6-dicarboxylic acid, particularly in the presence of silver nitrate (B79036) in water. elte.hu

Cubanes bearing electron-donating groups tend to rearrange more readily to give 1,3-disubstituted cuneanes. nih.gov

Interestingly, this compound itself has been reported to be resistant to this rearrangement under conditions that are effective for its dicarboxylic acid analogue. elte.hu Attempted rearrangements often result in slow decomposition of the cage, ring-opening to a cyclooctatetraene (B1213319) derivative, or no reaction at all. elte.hu

Acidic Properties of Cubane Carboxylic Acids and Substituted Analogues

The carboxylic acid functional group on a cubane core behaves as a typical carboxylic acid, capable of ionization in aqueous solutions and neutralization by bases. ic.ac.uklibretexts.org The acidity, quantified by the pKa value, is influenced by substituents on the cubane cage. The presence of electronegative elements on the cubane framework increases the acidity of the carboxylic acid function (i.e., lowers the pKa). acs.org

This effect was demonstrated in a study on the chlorination of cubane-1,4-dicarboxylic acid. The pKa values were determined by capillary electrophoresis, showing a significant increase in acidity upon the introduction of chlorine atoms. acs.org Aromatic carboxylic acids are generally more acidic than their cubane counterparts due to resonance stabilization of the carboxylate anion. For example, 4-(methoxycarbonyl)benzoic acid has a pKa of approximately 2.5, while its cubane analogue has a pKa of around 3.8.

The table below summarizes the experimentally determined pKa values for cubane-1,4-dicarboxylic acid and its chlorinated derivatives in water.

Note: The acidity of cubane-1,4-dicarboxylic acid has been reported with some variance in literature. The values for the chlorinated derivatives are from a consistent study. acs.org The effect of halogen substitution has also been noted in other rigid systems, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. tu-darmstadt.de

Mentioned Compounds

Structural and Conformational Analysis of Cubane 1 Carboxylic Acid and Its Analogues

Spectroscopic Elucidation of Molecular Structure (e.g., NMR Studies for Proton Positions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of cubane (B1203433) derivatives in solution. cdnsciencepub.com Proton (¹H) and Carbon-13 (¹³C) NMR studies provide valuable insights into the chemical environment and connectivity of the atoms within the cubane core.

For cubane-1,4-dicarboxylic acid, the ¹H NMR spectrum in DMSO-d₆ shows a singlet at 4.11 ppm for the six equivalent cubyl protons and a broad singlet at 12.35 ppm for the two carboxylic acid protons. acs.orgnih.gov The corresponding ¹³C{¹H} NMR spectrum displays signals at 172.4 ppm (carboxylic carbon), 55.5 ppm (quaternary cubyl carbons), and 46.0 ppm (methine cubyl carbons). acs.orgnih.gov The simplicity of these spectra reflects the high symmetry of the molecule.

In the case of dimethyl cubane-1,4-dicarboxylate, the ¹H NMR spectrum in CDCl₃ reveals a singlet at 4.22 ppm for the six cubyl protons and a singlet at 3.70 ppm for the six methyl protons of the ester groups. acs.org The ¹³C{¹H} NMR spectrum shows peaks at 172.1 ppm (ester carbonyl), 55.9 ppm (quaternary cubyl carbons), 51.7 ppm (methoxyl carbons), and 47.2 ppm (methine cubyl carbons). acs.org

NMR studies on cubane mono- and 1,4-dicarboxylic acids in lyotropic liquid crystalline solutions have revealed distortions from a perfect cubic symmetry. cdnsciencepub.com For the 1,4-dicarboxylate, the protons vicinal to the carboxylate groups are displaced towards these groups, resulting in an elongation of the cube along the C3 axis. cdnsciencepub.com In the monocarboxylate, a similar displacement of the vicinal protons is observed, accompanied by a displacement of the more distant protons away from the carboxyl group. cdnsciencepub.com

Table 1: NMR Spectroscopic Data for Cubane-1,4-dicarboxylic Acid and its Dimethyl Ester

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cubane-1,4-dicarboxylic Acid DMSO-d₆ 12.35 (s, 2H, COOH), 4.11 (s, 6H, cubyl-H) 172.4 (C=O), 55.5 (C-COOH), 46.0 (CH)

Data sourced from acs.orgnih.gov.

Crystallographic Studies and Solid-State Intermolecular Interactions (e.g., X-ray Diffraction)

X-ray diffraction studies have been instrumental in determining the precise solid-state structures of cubane-1-carboxylic acid and its analogues, revealing details about bond lengths, bond angles, and intermolecular interactions. acs.orgacs.org These studies have shown that the cubane core can be distorted by substituents. scribd.com

In a study of various esters of 1,4-cubanedicarboxylic acid, X-ray crystallography demonstrated that the nature of the alkyl group affects the geometry of the cubane core. scribd.com Esters derived from smaller alcohols like methanol (B129727) and isopropyl alcohol have nearly symmetrical cubane cores, whereas those with bulky nitro substituents exhibit a more distorted structure. scribd.com

The crystal structure of cubane itself, determined at 93 K, shows that the C-C bonding is not along the direct vectors between the carbon atoms at the corners of the cube, but is instead "bent". researchgate.net The exocyclic C-C bond in oligocubylcubanes is notably short, around 1.458 Å, compared to a typical C-C single bond. wikipedia.org

A family of 4-substituted-1-cubanecarboxylic acids has been synthesized and their crystal structures analyzed. acs.org These studies are crucial for understanding how different functional groups influence the packing of these molecules in the solid state. acs.org

Hydrogen Bonding Networks Involving Cubyl Hydrogen Atoms in Crystalline Architectures

In many crystalline cubanecarboxylic acids, a rare syn-anti catemer motif is observed for the carboxylic acid groups, as opposed to the more common syn-syn dimer. acs.orgacs.org This preference for the catemer is attributed to the stabilization provided by auxiliary C-H···O hydrogen bonds from the cubyl framework. acs.org For instance, in the crystal structures of 4-chloro-, 4-bromo-, and 4-iodo-1-cubanecarboxylic acid, this catemer is a recurring pattern. acs.org

The formation of these hydrogen bonding networks is sensitive to steric factors. acs.org When the substituent at the 4-position is too small (e.g., H) or too large (e.g., phenyl), the more typical carboxylic acid dimer is formed instead of the catemer. acs.org This highlights the delicate balance of intermolecular forces that dictates the crystal packing. acs.org The study of these networks is a key aspect of crystal engineering, aiming to design molecular solids with specific structures and properties. acs.org

Impact of Substituent Effects on Cubane Core Conformation

Substituents can have a notable impact on the conformation and reactivity of the cubane core. Theoretical studies using Density Functional Theory (DFT) have shown that substituents can alter the charge density of the cubane skeleton, thereby affecting the strain of its carbon-carbon bonds. researchgate.net

In the photochemical formation of cubanes from acs.org-ladderene precursors, substituents play a critical role in determining the reaction pathway and yield. chemrxiv.orgnsf.govresearchgate.net Bulky substituents can sterically hinder undesired side reactions, such as electrocyclic ring-opening, and favor the desired [2+2]-photocycloaddition to form the cubane cage. chemrxiv.orgnsf.gov These substituents can pre-distort the reactant molecule to more closely resemble the transition state leading to the cubane product. researchgate.net

Furthermore, attractive dispersion interactions between substituents can lower the energy of the transition states for the [2+2]-photocycloaddition, making the formation of the cubane more favorable. chemrxiv.orgnsf.gov Computational studies have predicted that cubane yields increase in the order of H < CH₃ < CF₃ < cPr as substituents, which is in excellent agreement with experimental observations. chemrxiv.orgnsf.gov

The introduction of electronegative atoms like chlorine onto the cubane cage also influences its properties. For example, chlorination of cubane-1,4-dicarboxylic acid increases the acidity of the carboxylic acid groups. acs.orgnih.gov The positions of the chlorine atoms have been confirmed by X-ray diffraction, and their presence leads to lower melting points for the corresponding methyl esters compared to the parent diester. acs.orgnih.gov

Computational and Theoretical Chemical Studies of Cubane 1 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic nature of cubane-1-carboxylic acid systems. researchgate.net Methods like B3LYP and other functionals are frequently employed to optimize molecular geometries and predict electronic properties. nih.govresearchgate.netnih.gov

Studies on 4-substituted cubane-1-carboxylic acids have shown that the substituent's electronic effects are transmitted through the rigid cubane (B1203433) cage, influencing the acidity of the carboxylic acid. researchgate.net The calculated gas-phase acidities correlate well with structural parameters derived from the geometry of a phenyl group used as a probe, indicating a significant long-range polar effect. researchgate.net The acidity of the carboxylic function is affected by electronegative elements on the cubane cage; for instance, the attachment of chlorine atoms has been shown to reduce the pKa values. acs.org A comparison of the pKa values for cubane-1,4-dicarboxylic acid and its chlorinated derivatives demonstrates this trend. acs.org

CompoundpKa,1pKa,2
Cubane-1,4-dicarboxylic acid3.174.09
Monochlorinated cubane-1,4-dicarboxylic acid~2.71~3.75
Dichlorinated cubane-1,4-dicarboxylic acids~2.71~3.75

Table 1: Experimentally determined pKa values for cubane-1,4-dicarboxylic acid and its chlorinated derivatives in water. The mutual position of chlorine atoms in the dichlorinated isomers was found to have a negligible effect on the pKa values. acs.org

DFT calculations are also used to investigate reactivity. The kinetic and thermodynamic stabilities of cubane derivatives can be evaluated by examining their HOMO-LUMO energy gaps and bond dissociation energies. researchgate.netresearchgate.net For instance, DFT calculations have been used to explore the reaction pathways for the chlorination of cubane-1,4-dicarboxylic acid, determining the energies of transition states and intermediates. acs.org Furthermore, quantum chemical calculations have been applied to study radical reactions, demonstrating that carefully placed charged functional groups can systematically control reaction barriers through space. rsc.org

Molecular Modeling for Conformational Landscape and Intermolecular Interactions

Molecular modeling is crucial for exploring the three-dimensional arrangements of this compound systems, both as individual molecules and in condensed phases. The carboxylic acid group itself can adopt two main conformations: a more stable synplanar form and a less stable antiplanar form. acs.org The interplay between these conformers is fundamental to the resulting intermolecular interactions.

A significant focus of molecular modeling in this area has been the study of hydrogen bonding. acs.org Unlike typical carboxylic acids which often form robust centrosymmetric dimers in the solid state, cubanecarboxylic acids exhibit more unusual patterns. acs.org For example, the crystal structures of 4-chloro-, 4-bromo-, and 4-iodo-cubane-1-carboxylic acid all feature a syn-anti catemer motif, where molecules are linked into a chain by O-H···O hydrogen bonds. acs.org

In addition to these strong hydrogen bonds, weaker C-H···O interactions play a critical role in the crystal packing of this compound derivatives. acs.orgthieme-connect.com The cubyl C-H bonds are notably acidic, enhancing their ability to act as hydrogen bond donors. acs.orgthieme-connect.com Detailed structural analyses have revealed that these C-H···O bonds, in conjunction with the stronger O-H···O interactions, create complex, mesh-like hydrogen bond networks that define the solid-state architecture. thieme-connect.comresearchgate.net

In Silico Prediction of Energetic Properties and Decomposition Pathways for Cubane Derivatives

The cubane cage is renowned for its extraordinarily high strain energy and density, making its derivatives candidates for high-energy-density materials. ic.ac.ukdtic.mil In silico methods are essential for predicting the energetic properties of these compounds, such as their heats of formation and densities, which are key indicators of their potential performance. researchgate.netuq.edu.au Computational studies on 1,4-disubstituted cubane derivatives have shown they possess higher densities and superior ballistic properties compared to some conventional fuels. researchgate.net

Quantum mechanics-based calculations have been employed to map the detailed chemical kinetic mechanisms of cubane decomposition. ias.ac.indaneshyari.comdaneshyari.com These studies identify the various chemical pathways, transition states, and intermediates that lead to the final decomposition products. ias.ac.indaneshyari.com The initial step is often predicted to be the opening of the cubane ring. dtic.mil For the parent cubane, decomposition products include species like cyclooctatetraene (B1213319), benzene (B151609), and acetylene. daneshyari.com The decomposition pathways of substituted cubanes, such as those with amino or nitro groups, are influenced by the electronic nature of the substituents. dtic.mil For example, electron-withdrawing nitro groups can stabilize the system, while electron-donating amino groups may catalyze the cage-opening decomposition. dtic.mil

Differential scanning calorimetry experiments, which measure thermal stability, have shown that derivatives like cubane-1,4-dicarboxylic acid undergo highly exothermic decomposition at elevated temperatures (above 250 °C). acs.orguq.edu.au These experimental findings are often correlated with computational predictions to build a comprehensive understanding of the stability and decomposition behavior of these energetic materials. uq.edu.au

Theoretical Investigations of Bioisosteric Properties and Strain Energy Calculations

Theoretical studies have extensively explored the use of the cubane cage as a bioisostere for the benzene ring in medicinal chemistry. uga.edunih.gov The rationale for this substitution is based on their geometric similarity; the diagonal width of cubane (2.72 Å) is very close to that of benzene (2.79 Å), and the exit vectors for substituents are oriented almost identically. uga.edu This geometric mimicry suggests that cubane-containing analogues could retain the biological activity of their phenyl counterparts. nih.govresearchgate.net The replacement of a benzene ring with a rigid, strained cubane framework can improve metabolic stability due to the high strength of the cubane C-H bonds. nih.govnih.gov However, the effects on properties like solubility and metabolic liability can be complex and are not always predictable, with some studies reporting improvements while others find the cubane core itself can become a site for metabolism. nih.govacs.org

Strain energy (SE) is a defining characteristic of the cubane cage. ic.ac.uk Theoretical calculations are the primary means of quantifying this property. Homodesmotic and isodesmotic reactions, which are hypothetical reactions where bond types are conserved, are commonly designed to compute the strain energy of cubane and its derivatives using energies obtained from DFT calculations. nih.govresearchgate.net The strain energy of the parent cubane is calculated to be approximately 169 kcal/mol. nih.govresearchgate.net

Compound (Derivative of Cubane-1,4-dicarboxylic acid)Calculated Relative Strain Energy (kcal/mol)
Parent (unsubstituted)0.00
Monochloro1.47
2,3-Dichloro4.10
2,5-Dichloro3.56
2,7-Dichloro5.28
Hexafluoro57.52
Hexachloro23.71

Table 2: Calculated relative strain energies for chlorinated and perfluorinated derivatives of cubane-1,4-dicarboxylic acid, showing the significant impact of halogen substituents. nih.govacs.org


Applications of Cubane 1 Carboxylic Acid in Advanced Chemical Research

Building Block Chemistry for Complex Molecular Architectures

The rigid, cage-like structure of the cubane (B1203433) nucleus provides a unique scaffold for the construction of complex and polysubstituted molecules. Cubane-1-carboxylic acid and its derivatives serve as key starting materials in this endeavor, enabling the synthesis of a diverse array of functionalized cubanes.

Synthesis of Polysubstituted Cubane Derivatives for Diverse Applications

This compound is a versatile precursor for generating a wide range of polysubstituted cubane derivatives. acs.orgthieme-connect.com One of the most powerful strategies for introducing multiple substituents onto the cubane core is through directed ortho-metalation (DoM). thieme-connect.comuq.edu.au In this method, the carboxylic acid group is first converted into an amide, such as N,N-diisopropylcubane-1-carboxamide, which then directs metalation to the adjacent ortho positions. thieme-connect.comuq.edu.au This site-selective functionalization allows for the controlled introduction of various electrophiles, leading to 1,2-disubstituted, 1,2,3-trisubstituted, and even more complex substitution patterns. thieme-connect.comresearchgate.netresearchgate.net

For instance, sequential ortho-metalation of cubane carboxamides has been successfully employed to synthesize chiral 1,2,3-trisubstituted cubanes. uq.edu.aunih.gov This approach has also been extended to the preparation of 1,2,4-trisubstituted cubanes, which are achiral but offer a distinct spatial arrangement of functional groups. thieme-connect.com The ability to introduce up to eight different substituents onto the cubane skeleton opens up possibilities for creating highly complex and asymmetric molecules for various applications, including as pharmacophores or chiral ligands. uq.edu.auresearchgate.net

Another significant advancement is the development of practical, large-scale syntheses for key intermediates like dimethyl cubane-1,4-dicarboxylate, which can be selectively hydrolyzed to the corresponding monomethyl ester and then to cubane-1,4-dicarboxylic acid. thieme-connect.comic.ac.uk This accessibility has spurred further research into the functionalization of the cubane core. For example, radical-mediated chlorocarbonylation has been utilized to produce 2-substituted 1,4-cubanedicarboxylic ester derivatives, which can be further transformed into fully differentiated 1,2,4-trisubstituted cubanes. sci-hub.seacs.org

The following table summarizes some of the key synthetic strategies for producing polysubstituted cubanes from this compound derivatives.

Starting MaterialSynthetic StrategyResulting Substitution PatternKey Features
N,N-diisopropylcubane-1-carboxamideDirected ortho-Metalation (DoM)1,2-disubstituted, 1,2,3-trisubstitutedHigh regioselectivity, allows for sequential functionalization. thieme-connect.comuq.edu.au
Dimethyl cubane-1,4-dicarboxylateRadical-mediated chlorocarbonylation1,2,4-trisubstitutedProvides access to differentiated carbonyl functionalities. sci-hub.seacs.org
Cubane-1-carboxamideSite-selective halogenation and halogen-metal exchange1,3,5-trisubstitutedEnables access to the meta-like substitution pattern. uq.edu.au

Construction of Cubane-Containing Hybrid Materials (e.g., Layered Double Hydroxides)

Cubane-1,4-dicarboxylic acid has been utilized in the construction of novel hybrid materials, notably layered double hydroxides (LDHs). rsc.orgmdpi.com LDHs are a class of anionic clays (B1170129) with a layered structure, consisting of positively charged brucite-like layers and charge-balancing anions in the interlayer space. rsc.org The ability to intercalate various anions makes LDHs versatile hosts for creating new functional materials.

Researchers have successfully intercalated cubane-1,4-dicarboxylate anions into the interlayer space of Mg-Al and Zn-Al LDHs using the coprecipitation method. rsc.orgresearchgate.netresearchgate.net This process involves the reaction of metal nitrate (B79036) salts with an alkaline solution of cubane-1,4-dicarboxylic acid. rsc.org Characterization techniques such as powder X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy have confirmed the successful incorporation of the cubane-dicarboxylate anions into the LDH structure. rsc.orgresearchgate.net

The intercalation of the bulky, rigid cubane-1,4-dicarboxylate anions leads to a significant increase in the basal spacing of the LDH, from approximately 8.67 Å to 13.40 Å. rsc.org This expansion of the interlayer gallery demonstrates the accommodation of the cubane units. Thermal gravimetric analysis (TGA) has shown that the thermal stability of the intercalated cubane-dicarboxylate is enhanced compared to its pure form, indicating strong host-guest interactions within the LDH. researchgate.net These cubane-containing LDHs represent a new class of organic-inorganic hybrid materials with potential applications in areas such as catalysis, separation, and controlled release systems.

Exploration in Medicinal Chemistry and Drug Design

The unique properties of the cubane scaffold have made it an attractive motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and its potential to act as a bioisostere for the benzene (B151609) ring have been key drivers of this interest.

Cubane Scaffolds as Benzene Bioisosteres in Pharmaceutical Discovery

A significant area of research has been the use of the cubane scaffold as a bioisostere for the benzene ring. researchgate.netresearchgate.netsci-hub.seuq.edu.auprinceton.edunih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cubane cage is dimensionally similar to a phenyl group, but it is a saturated, non-aromatic system. uq.edu.au This substitution can lead to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. nih.govacs.orgresearchgate.net

Several studies have validated Eaton's original hypothesis that cubane can act as a benzene bioisostere. researchgate.netsci-hub.se For example, cubane analogues of known drugs and agrochemicals have been synthesized and evaluated. In some cases, the cubane derivatives exhibited comparable or even superior bioactivity compared to their phenyl counterparts. acs.orgresearchgate.net For instance, a cubane analogue of the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) showed similar anticancer activity with reduced toxicity in primary cells. acs.org Another example is the development of "Cuba-Lumacaftor," where replacing a benzene ring in the cystic fibrosis drug Lumacaftor with a cubane moiety resulted in improved solubility and metabolic stability. acs.org

The following table presents a comparison of some benzene-containing compounds and their cubane analogues, highlighting the potential of this bioisosteric replacement.

Benzene-Containing CompoundCubane AnalogueTherapeutic AreaObserved Outcome of Bioisosteric Replacement
Suberoylanilide hydroxamic acid (SAHA)Cuba-SAHAOncologyComparable antitumor activity with reduced toxicity. acs.org
LeteprinimCuba-LeteprinimNeurodegenerative DiseaseBeneficially affected activity and solubility. enamine.net
LumacaftorCuba-LumacaftorCystic FibrosisImproved solubility and metabolic stability. acs.org
Benzyl benzoateCubyl cubateScabies TreatmentShowed acaricidal activity, though less potent than the parent compound. acs.org

Development of Cubane-Based Therapeutics and Probes (e.g., Anti-ischemic, Cardiopharmacological Agents)

Beyond its role as a bioisostere, the cubane scaffold has been incorporated into the design of novel therapeutic agents and biological probes. The rigid framework of cubane allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced interactions with biological targets.

One notable area of investigation is the development of cubane derivatives with anti-ischemic and cardiopharmacological activity. beilstein-journals.orgresearchgate.net Researchers have synthesized nitroxyalkyl derivatives of 1,4-cubanedicarboxamide and found that some of these compounds exhibit significant anti-ischemic effects. acs.orgresearchgate.net For example, one such derivative demonstrated an improved ratio between the necrotic and ischemic zones compared to the established anti-anginal drug nicorandil, along with reduced acute toxicity. acs.org The cardiopharmacological activity of esters derived from 1,4-cubanedicarboxylic acid has also been reported, marking the first discovery of cubane derivatives with this type of biological activity. researchgate.net

The cubane moiety has also been incorporated into other classes of biologically active molecules, including analogues of morphine where N-cubylmethylnormorphine was found to be a more potent ligand at opioid receptors. researchgate.net These findings underscore the potential of the cubane scaffold to generate novel therapeutic candidates with unique pharmacological profiles.

Targeted Delivery Systems Utilizing Cubane Moieties

The application of cubane derivatives in targeted drug delivery systems is an emerging area of research. researchgate.netnih.gov The unique structure and chemical functionality of cubanes can be exploited to create novel drug carriers and delivery vehicles.

One approach involves the development of cubane-based nanocomposites for dual drug delivery. nih.govresearchgate.net For instance, a novel cubane-based antibacterial nanocomposite has been designed to act as a carrier for both doxorubicin (B1662922) (an anticancer drug) and methotrexate (B535133) (an anticancer and immunosuppressive drug). nih.govresearchgate.net These nanocomposites, with an average particle size of around 50 nm, have shown high encapsulation efficiency and a pH-responsive, sustained release profile, which is desirable for targeted cancer therapy. nih.govresearchgate.net The dual functionality of such systems, combining antibacterial and anticancer properties, represents a promising strategy in nanomedicine. researchgate.netresearchgate.net

Furthermore, cubane-1,4-dicarboxylic acid has been used as a crosslinking agent in the formation of polymeric drug delivery systems. acs.org These systems are designed for colon-specific drug delivery, where the hydrogel structure swells and releases the encapsulated drug in response to the pH of the intestinal environment. acs.org While the direct use of the cubane moiety as a targeting ligand is still in its early stages, these examples highlight the potential of incorporating cubane structures into advanced drug delivery platforms to enhance therapeutic outcomes. bvsalud.org

Applications in Materials Science and Engineering

This compound and its derivatives are subjects of intense research in materials science due to the unique properties of the cubane cage. The inherent strain energy, high density, and rigid structure of the cubane core make these compounds promising candidates for a variety of advanced applications.

Cubane Derivatives in High-Energy Materials Research

The cubane molecule is a dense, highly strained hydrocarbon, possessing an exceptionally high heat of formation and strain energy. dtic.mil This stored energy, which can be released during combustion, makes cubane derivatives attractive for use as high-energy-density materials (HEDMs). dtic.mildtic.mil Their high density is particularly valuable for volume-limited applications, such as advanced propellants and fuels. dtic.milberkeleysciencereview.com Furthermore, many cubane derivatives exhibit notable thermal stability, a critical property for energetic materials. dtic.mil

Fuels for Infrared Countermeasures (IRCM):

As infrared-seeking missile technology advances, there is a growing need for spectrally matched flares that can effectively mimic the infrared (IR) signature of an aircraft to decoy modern threats. uq.edu.aunih.gov Carbon-based fuels are often employed for this purpose. uq.edu.aunih.gov Cubane, as a high-energy, carbon-rich scaffold, is being investigated for its potential in these pyrotechnic formulations. uq.edu.aunih.gov

Research has identified specific cubane derivatives as potentially useful fuels for IRCM flares. uq.edu.aunih.gov A study evaluating the thermal and sensitiveness properties of various cubanes found that despite having impact sensitivity (Figure of Insensitiveness - F of I) values in the range of secondary explosives, certain compounds are promising candidates. uq.edu.aunih.gov

Key Research Findings on Cubane Derivatives for IRCM:

CompoundFigure of Insensitiveness (F of I)Potential ApplicationReference
Cubane-1,4-dicarboxylic acid70Fuel for pyrotechnic IRCM formulations uq.edu.au, nih.gov
4-Carbamoylthis compound90Fuel for pyrotechnic IRCM formulations uq.edu.au, nih.gov

These compounds undergo highly exothermic decomposition, a desirable trait for flare fuels. uq.edu.aunih.gov

Propellants:

The high strain energy and density of the cubane core can significantly enhance the performance of propellants. dtic.mil Derivatives containing energetic functional groups attached to the cubane ring or a side chain are of particular interest. dtic.mil For instance, the introduction of nitro groups can create powerful explosives and propellants. wordpress.com Highly nitrated cubanes, such as octanitrocubane, are predicted to be significantly more powerful than conventional explosives like TNT. berkeleysciencereview.comwordpress.com

Cubane-1,4-dicarboxylic acid is a key starting material for synthesizing energetic cubane derivatives, including 1,4-dinitrocubane. dtic.mil Research has also explored the use of cubane diisocyanate, derived from the corresponding diacid, in creating energetic polymers. dtic.mil Polycubane compounds, such as 1,4-dicyanocubane and tetracyanocubane, have been evaluated as solid fuel candidates for ramjets, showing the potential for remarkably high specific impulse across various flight conditions. aiaa.org

Investigation in Catalysis and Enzyme Substrates

This compound and its derivatives have been utilized as probes and substrates to investigate the mechanisms of enzymes and as components in synthetic catalysts.

Enzyme Substrates:

This compound can serve as a substrate for methane (B114726) monooxygenase (MMO), an enzyme that converts methane to methanol (B129727). biosynth.comcymitquimica.com The study of how MMOs interact with and oxidize cubane derivatives provides insight into the enzyme's active site and catalytic mechanism. biosynth.comcymitquimica.comacs.org

MMOs are capable of hydroxylating not just their native substrate, methane, but also larger hydrocarbons like methylcubane (B1253864). acs.orgrcsb.org The oxidation of methylcubane by MMO from Methylococcus capsulatus (Bath) was found to be highly selective, yielding primarily cubylmethanol, indicating a strong preference for oxidation at the methyl group over the cubane C-H bonds. acs.orguq.edu.auacs.org This high regioselectivity contrasts with chemical oxidation and reactions with other enzymes like cytochrome P-450, which show less preference. acs.org When methyl cubane-1-carboxylate was tested as a substrate for a cytochrome P450 enzyme (CYP101B1), it was able to bind to the enzyme but resulted in only trace amounts of an oxidized product, highlighting the specific interactions required for efficient catalysis. uq.edu.au

Catalysis:

The rigid cubane framework has been incorporated into ligands for asymmetric catalysis. beilstein-journals.org A chiral Schiff base ligand derived from cubane was synthesized and evaluated in copper-catalyzed asymmetric reactions, including the Henry reaction and cyclopropanation. beilstein-journals.org While the initial goal of achieving high stereocontrol was not fully realized, computational studies revealed that a hydrogen bond between a cubyl hydrogen and the copper center influenced the ligand's steric environment. beilstein-journals.org This research demonstrates the use of the cubane scaffold to create structurally unique ligands, even if further optimization is needed. beilstein-journals.org The cubane core's steric bulk and unique electronic properties, with C-H bonds having significant s-character, continue to make it an intriguing component for catalyst design. beilstein-journals.org

Future Directions and Emerging Research Avenues for Cubane 1 Carboxylic Acid Chemistry

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Functionalization

A significant barrier to the widespread application of cubane (B1203433) derivatives has been the complex, multi-step syntheses required to produce them. researchgate.netuq.edu.au Historically, functionalization was largely limited to the 1,4-positions due to the availability of cubane-1,4-dicarboxylic acid. rsc.orgbris.ac.uk However, emerging research is focused on overcoming these limitations, enhancing both the accessibility and the diversity of functionalized cubanes.

Recent breakthroughs are moving beyond traditional methods to more sophisticated strategies. nih.gov Researchers have developed new tools for C–H functionalization, allowing for the direct and programmable installation of various groups onto the cubane core. rsc.org One such powerful method involves a directed ortho-metalation with a lithium base and alkyl zinc, followed by a palladium-catalyzed arylation, enabling the synthesis of mono-, di-, tri-, and even tetra-arylated cubanes. rsc.org This approach provides unprecedented control over the regioselective functionalization of the cubane scaffold.

Furthermore, photoredox catalysis is emerging as a transformative tool. researchgate.net Copper-photoredox-catalysed cross-coupling reactions, for instance, have been shown to overcome the poor compatibility of the cubane scaffold with many standard cross-coupling conditions. researchgate.net This opens the door to forming challenging bonds, such as cubane-N and cubane-C(sp3), which were previously difficult to achieve. researchgate.net Other innovative strategies include:

Novel Transpositions: A new Wharton transposition has been developed to access useful quantities of 1,3-disubstituted cubanes from a readily available enone intermediate, a significant advance since synthetic routes to 1,3- and 1,2-disubstituted cubanes have historically been long and inefficient. researchgate.netrsc.org

Redox-Active Esters: 4-(Methoxycarbonyl)cubane-1-carboxylic acid can be converted into redox-active esters, such as N-hydroxyphthalimide (NHPI) esters. thieme-connect.com These intermediates serve as effective surrogates for alkyl halides in various nickel- or iron-catalyzed coupling reactions, broadening the range of possible modifications. thieme-connect.com

Improved Scale: Australian chemists at CSIRO have reported a kilogram-scale synthesis of a key cubane precursor, which is now in production and has significantly boosted the availability of cubanes for research. uq.edu.au

These advancements are crucial for expediting investigations into the applications of diverse cubane derivatives, which have been hampered by the limited availability of the necessary building blocks. rsc.org

Novel Synthetic Methodology Key Features Impact on this compound Chemistry
Directed C–H Arylation Uses directed ortho-metalation and palladium catalysis. rsc.orgAllows for programmable and regioselective synthesis of multiply arylated cubanes. rsc.org
Copper Photoredox Cross-Coupling Overcomes the typical reactivity issues of the strained cubane cage in cross-coupling reactions. researchgate.netEnables the formation of previously challenging bonds, expanding the toolbox for medicinal chemists. researchgate.netresearchgate.net
Wharton Transposition Provides an efficient, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate. rsc.orgMakes 1,3-disubstituted cubanes significantly more accessible for research in medicinal and materials chemistry. rsc.org
Redox-Active Ester Intermediates Converts the carboxylic acid function into a versatile handle for nickel- or iron-catalyzed couplings. thieme-connect.comFacilitates a wider range of functional group interconversions for creating diverse derivatives. thieme-connect.com

Expansion of Bioisosteric Applications into New Therapeutic Areas

The concept of the cubane cage as a bioisostere for a benzene (B151609) ring, first proposed by Philip Eaton, is a major driver of its use in medicinal chemistry. acs.orgbiosynth.com The diagonal distance across the cubane (2.72 Å) closely matches the diameter of benzene (2.79 Å), allowing it to mimic the spatial orientation of a phenyl group. acs.org Unlike benzene, however, the cubane core is a saturated, non-planar scaffold that is metabolically stable and lacks the inherent toxicity associated with aromatic compounds. acs.orgresearchgate.net This has led to a strategy of replacing benzene rings in known drugs with cubane moieties to improve pharmacokinetic properties such as solubility and metabolic stability. tcichemicals.comresearchgate.net

While this application has been explored in several areas, future research is aimed at expanding its use into new and challenging therapeutic fields. researchgate.net Initial studies have shown promise for cubane derivatives in several contexts:

Anticancer and Anti-HIV Activity: Early screenings revealed that some cubane derivatives displayed moderate anticancer and anti-HIV activity with no observable toxicity. nasa.gov More recently, a novel cubane-based nanocomposite was developed as a drug delivery vehicle for combination cancer therapy. researchgate.net

Neurotropic Agents: The unique three-dimensional structure of cubanes makes them valuable scaffolds for probing the active sites of biological targets like enzymes and receptors. nih.govresearchgate.net This has led to investigations into their use in developing agents for neurological conditions.

Antibacterial Compounds: Research has been conducted to synthesize novel cubane-based antibacterial compounds, highlighting the versatility of the scaffold. researchgate.netuq.edu.au

A key future direction is the systematic incorporation of heteroatoms, such as nitrogen, into the cubane scaffold (creating azacubanes) or its close relatives. uq.edu.au Since most FDA-approved drugs contain at least one nitrogen atom, this strategy is expected to enhance biologically desirable interactions that are unavailable to all-carbon hydrocarbon scaffolds, thereby upgrading their therapeutic potential. uq.edu.au The development of synthetic methods that allow for the facile creation of a wider variety of cubane substitution patterns (e.g., 1,2- and 1,3-disubstituted) is critical for exploring their potential as bioisosteres for meta- and ortho-substituted phenyl rings, which have been underutilized compared to the para-substituted analogues. researchgate.net

Advanced Material Science Investigations for Tailored Properties

The unique physical properties of the cubane framework—its rigid structure, high density, and significant strain energy (over 165 kcal/mol)—make it a highly attractive building block for advanced materials. biosynth.comnasa.gov Research is increasingly focused on harnessing these properties to create materials with precisely tailored functions.

High-Energy Materials: Cubane's high density and large strain energy, which is released upon decomposition, give it an enormous potential for use in high-energy-density materials such as propellants and explosives. dtic.milwordpress.comdtic.mil Octanitrocubane, a theoretical derivative, is predicted to be a "super-explosive" with a density of 2.1 g/cc. nasa.gov Research continues into the synthesis of energetic cubane derivatives, often starting from cubane-1,4-dicarboxylic acid, to create materials with superior specific impulse (Isp) for propellant applications. dtic.milresearchgate.net These materials are valued for their high performance and excellent thermal stability. dtic.mil

Supramolecular Chemistry and Nanomaterials: The rigid, well-defined geometry of the cubane cage makes it an ideal component for constructing highly ordered molecular architectures.

Metal-Organic Frameworks (MOFs): Dicarboxylic acid derivatives of cubane can act as rigid linkers in the formation of MOFs, materials with potential applications in gas storage and catalysis. acs.org

Mechanically Interlocked Molecules (MIMs): In a recent breakthrough, researchers successfully synthesized the first examples of cubane-containing catenanes and rotaxanes. rsc.org By replacing isophthalamide (B1672271) motifs with cubane-1,3-dicarboxamides, they demonstrated that the cubane cage can be incorporated into these complex, interlocked structures. This opens up the possibility of exploiting the three-dimensional vectors of the cubane unit to create more sophisticated molecular machines for applications in host-guest chemistry or catalysis. rsc.org

Fine-Tuning Properties: The ability to functionalize the cubane cage, for example by introducing halogen atoms, allows for the fine-tuning of its geometric and electronic properties. acs.org This control is essential for designing unique building blocks for use in areas like solid-state molecular rotors. acs.org

The exploration of cubane derivatives in materials science is poised to create a new generation of materials with enhanced stability, specific steric properties, and the ability to store and release significant amounts of energy in a controlled manner. researchgate.net

Interdisciplinary Approaches to Cubane Research at the Interface of Chemistry and Biology

The full realization of cubane's potential lies at the intersection of chemistry and biology. umbc.edujhu.eduumass.edu Future progress will depend on strengthening the collaboration between synthetic chemists, who design and create novel cubane derivatives, and biologists, who can evaluate their function in complex biological systems. This interdisciplinary approach is essential for translating the unique chemical properties of the cubane scaffold into real-world applications in medicine and biotechnology.

Key areas for this synergistic research include:

Drug Discovery and Development: The journey of a cubane-containing drug from concept to clinic is inherently interdisciplinary. It requires organic chemists to develop efficient synthetic routes nih.gov, medicinal chemists to design molecules with improved pharmacokinetic profiles , and biologists to perform in-vitro and in-vivo testing to validate their therapeutic potential. nasa.gov

Chemical Biology Probes: The rigid cubane structure provides a unique and stable scaffold that can be functionalized with various reporters and binding groups. acs.org This makes cubane derivatives excellent candidates for development as chemical probes to study biological processes, such as protein-protein interactions or enzyme mechanisms, with high spatial precision. nih.gov

Biomaterials and Drug Delivery: The creation of functional biomaterials, such as the cubane-based nanocomposite for cancer therapy, is a prime example of research at the chemistry-biology interface. researchgate.net This work combines the synthesis of the novel cubane material (chemistry), the formulation of the nanocomposite (materials science), and the evaluation of its biocompatibility and efficacy against cancer cell lines (biology). researchgate.net

Institutions are fostering this type of collaboration through dedicated Chemistry-Biology Interface (CBI) programs, which train graduate students to work across these traditional scientific boundaries. umbc.edujhu.eduumass.edu Such programs are crucial for preparing a new generation of scientists who can tackle the complex, multifaceted challenges involved in cubane research and translate fundamental discoveries into impactful technologies. umbc.edu

Q & A

Q. How can qualitative research criteria improve the interpretation of this compound’s bioactivity studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example:
  • Triangulation : Combine in vitro cytotoxicity assays, computational docking, and metabolomic profiling to validate bioactivity.
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.